Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-chloro-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPPYLRQKXNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668217 |

Source

|

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126602-44-5 |

Source

|

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] This specific chloro-substituted aminoindole ester serves as a valuable and versatile building block for the synthesis of more complex heterocyclic systems, including potential kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and well-understood experimental process.

Strategic Approach to Synthesis: The Japp-Klingemann/Fischer Indole Pathway

To construct the target molecule, a robust and highly adaptable synthetic strategy is required. While several methods exist for indole synthesis, the combination of the Japp-Klingemann reaction followed by a Fischer indole cyclization offers excellent control over the final substitution pattern.[1][2] This pathway is particularly advantageous as it builds the core indole structure from readily available starting materials.

The overall strategy begins with the diazotization of 3-chloroaniline. The resulting diazonium salt is then coupled with a β-keto-ester, ethyl 2-chloroacetoacetate, via the Japp-Klingemann reaction to form a key hydrazone intermediate.[3][4] This reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[3] The subsequent acid-catalyzed Fischer indole synthesis cyclizes the hydrazone to furnish the desired indole ring system.[5][6] This final step involves a cascade of well-understood mechanistic events, including tautomerization, a[5][5]-sigmatropic rearrangement, and aromatization, to yield the energetically favorable indole product.[5]

Caption: Overall synthetic scheme via the Japp-Klingemann/Fischer Indole pathway.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[7]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitutions of an amino group at the 2-position, a chlorine atom at the 4-position, and an ethyl carboxylate at the 3-position create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of molecular structures. This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, offering a robust framework for its identification and characterization. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with closely related analogues, ensuring a high degree of scientific integrity.

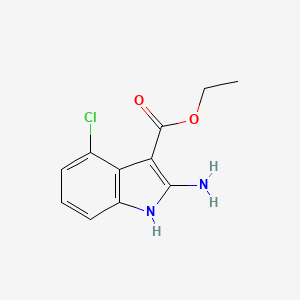

Molecular Structure

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data.

Figure 1: Chemical structure of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., NH and NH₂). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A standard proton pulse program is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 11.5 | br s | 1H | N1-H (indole) |

| ~7.2 - 7.4 | d | 1H | H-7 |

| ~7.0 - 7.2 | t | 1H | H-6 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~5.5 - 6.0 | br s | 2H | C2-NH₂ |

| 4.2 - 4.4 | q | 2H | -OCH₂CH₃ |

| 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate provides a unique fingerprint of its molecular structure.

-

Indole N1-H: A broad singlet is expected in the downfield region (~11.0-11.5 ppm) corresponding to the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (H-5, H-6, H-7): The chloro-substitution at the 4-position significantly influences the chemical shifts of the aromatic protons. H-7 is expected to be a doublet, coupling with H-6. H-6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7. H-5 will be a doublet, coupling with H-6. The electron-withdrawing effect of the chlorine atom will generally shift these protons downfield compared to the unsubstituted indole.

-

Amino Protons (C2-NH₂): A broad singlet corresponding to the two protons of the amino group is anticipated around 5.5-6.0 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Ethyl Ester Protons: The ethyl group of the ester will give rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) at approximately 4.2-4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) at around 1.2-1.4 ppm. The quartet and triplet pattern is a result of spin-spin coupling between the adjacent methylene and methyl groups (J ≈ 7 Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. The spectrum is typically acquired on the same spectrometer using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets, where each peak represents a unique carbon atom. A sufficient number of scans and a relaxation delay are employed to ensure quantitative accuracy, although for routine characterization, this is not always necessary. Chemical shifts are reported in ppm relative to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-2 |

| ~135 | C-7a |

| ~128 | C-4 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~120 | C-5 |

| ~115 | C-7 |

| ~95 | C-3 |

| ~60 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically around 165 ppm.[1]

-

Indole Ring Carbons: The chemical shifts of the indole ring carbons are influenced by the substituents. C-2, being attached to the electron-donating amino group, will appear significantly downfield (~150 ppm). The chlorine at C-4 will cause a downfield shift for C-4 (~128 ppm) and will also influence the shifts of the neighboring carbons. C-3, situated between the amino and carboxylate groups, is expected to be significantly shielded and appear upfield (~95 ppm). The remaining aromatic carbons (C-3a, C-5, C-6, C-7, C-7a) will resonate in the typical aromatic region of 115-135 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around 60 ppm, while the methyl carbon (-OCH₂CH₃) will be found in the upfield region at approximately 15 ppm.[2]

Infrared (IR) Spectroscopy

Experimental Protocol:

For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (amino) |

| 3300 - 3200 | Medium, Broad | N-H stretch (indole) |

| 3000 - 2850 | Medium to Weak | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend (amino) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum reveals the presence of key functional groups within the molecule.

-

N-H Stretching: Two distinct N-H stretching vibrations are expected. The amino group (NH₂) will typically show two sharp bands in the 3450-3300 cm⁻¹ region (symmetric and asymmetric stretching). The indole N-H will exhibit a broader absorption band around 3300-3200 cm⁻¹ due to hydrogen bonding.[3]

-

C=O Stretching: A very strong and sharp absorption band around 1680 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[4] Conjugation with the indole ring may slightly lower this frequency.

-

C=C and N-H Bending: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The N-H bending vibration of the amino group is expected around 1620 cm⁻¹.

-

C-O and C-Cl Stretching: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester group. The C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, providing detailed fragmentation information. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred, which typically yield a prominent molecular ion or protonated molecule peak. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

The molecular weight of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate (C₁₁H₁₁ClN₂O₂) is approximately 238.67 g/mol .

| m/z | Interpretation |

| 238/240 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ |

| 193/195 | Loss of ethoxy radical (•OCH₂CH₃) |

| 165/167 | Loss of ethyl formate (HCOOCH₂CH₃) |

| 130 | Further fragmentation |

Interpretation of the Mass Spectrum:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 238. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 240 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to a fragment ion at m/z 193 (and its isotope at 195). Another possible fragmentation is the loss of a neutral molecule of ethyl formate (HCOOCH₂CH₃, 74 Da), resulting in an ion at m/z 165 (and 167).

Figure 2: Proposed mass spectrometry fragmentation pathway for Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for the structural verification of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. The predicted data, supported by the analysis of analogous compounds and fundamental spectroscopic principles, offers a detailed roadmap for researchers working with this important synthetic intermediate. Adherence to the described experimental protocols and a thorough understanding of the interpretative logic will ensure the confident and accurate characterization of this and related molecules, thereby accelerating progress in the fields of chemical synthesis and drug discovery.

References

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Indole-1-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Guide: A Methodological Blueprint for the Single-Crystal X-ray Analysis of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Abstract: This guide provides a comprehensive, in-depth blueprint for the complete crystal structure analysis of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and a definitive understanding of its three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] This document outlines the entire experimental and computational workflow, from synthesis and single-crystal growth to data collection, structure solution, and detailed analysis of the resultant molecular and supramolecular features. While a published crystal structure for this specific molecule is not currently available, this guide establishes a robust methodology, explaining the causality behind each experimental choice and employing data from a closely related structure for illustrative purposes. The protocols herein are designed to be self-validating, ensuring the generation of a high-quality, publishable crystallographic model.

Introduction: The Rationale for Structural Analysis

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate belongs to the indole class of heterocyclic compounds, a core scaffold found in numerous natural products and pharmaceuticals.[1] The specific arrangement of its functional groups—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carbonyl, a planar aromatic system, and a halogen substituent—suggests a rich potential for specific intermolecular interactions that dictate its solid-state properties and biological target recognition.

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] This analysis provides not just the molecular conformation but also critical insights into the supramolecular assembly (crystal packing), which is governed by non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking.[4][5] For drug development professionals, this information is invaluable for understanding crystal polymorphism, solubility, and the specific geometry required for receptor binding.

This guide details the logical pathway to achieving these insights for the title compound.

Caption: Workflow from synthesis to final structural report.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The first and often most challenging step is obtaining a single crystal of suitable size and quality (typically 0.1-0.5 mm with no visible fractures).[2][6]

Synthesis Protocol

The target compound can be synthesized via established methods for indole formation, such as a one-pot reductive cyclization process starting from a suitable 2-halonitrobenzene precursor and an active methylene compound like ethyl cyanoacetate.[7]

Illustrative Protocol (One-Pot, Two-Step):

-

Step 1 (SNAr Reaction): To a solution of an appropriate cyanoacetamide in dry DMF, add NaH at room temperature. After stirring, add 2-fluoro-5-chloronitrobenzene. The reaction progress is monitored by TLC.

-

Step 2 (Reductive Cyclization): To the reaction mixture, add a solution of HCl, followed by FeCl₃ and Zinc dust. Heat the mixture to facilitate the reduction of the nitro group and subsequent intramolecular cyclization to form the 2-aminoindole core.[7]

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield the pure powder form of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate.

Crystallization Strategy

Growing a high-quality single crystal requires careful selection of solvents and techniques to achieve a state of slow supersaturation.[2]

-

Expert Rationale: The choice of solvent is critical. The ideal solvent system will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. The polarity of the solvent can influence the resulting crystal packing by favoring or disrupting potential hydrogen bonds.[2] For a molecule like the target compound, with both polar (amino, ester) and non-polar (indole ring, chloro-substituent) regions, a solvent screen using solvents of varying polarity (e.g., ethanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof) is the recommended starting point.

Recommended Protocol: Slow Evaporation

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.[2]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[6][8]

Instrumentation:

-

Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker APEX series or equivalent, equipped with a sensitive detector (e.g., CCD or CMOS).[9]

-

X-ray Source: A fine-focus sealed tube or microfocus source, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Mo is generally preferred for small organic molecules unless absorption is a significant issue.

-

Temperature Control: A cryo-cooling system (e.g., Oxford Cryosystems) is essential. Data is typically collected at low temperatures (e.g., 100 K) to minimize atomic thermal vibrations, resulting in sharper diffraction spots and a more precise structure.

Data Collection Protocol:

-

Mount the selected crystal on a glass fiber or loop with a minimal amount of cryo-protectant oil.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to the target temperature (e.g., 100 K).

-

Perform an initial set of scans to determine the unit cell parameters and crystal system (indexing).

-

Execute a full data collection strategy, which involves rotating the crystal through a series of angles (omega and phi scans) to measure the intensity of a comprehensive set of diffraction spots (reflections).[10]

Structure Solution and Refinement

This phase is entirely computational, transforming the raw diffraction data into a chemically meaningful atomic model.[10]

Caption: The computational workflow from raw data to a validated model.

-

Data Integration and Scaling: The raw images are processed to measure the intensity and position of each diffraction spot. The data is then scaled and merged to produce a single file containing a unique list of reflections (hkl) and their corresponding intensities.[10]

-

Structure Solution: The central challenge is the "phase problem"—the phase information for each reflection is lost during the experiment.[8] For small molecules, this is typically solved using direct methods, a statistical approach that uses probability relationships to determine initial phases. This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data.[11][12]

-

Least-Squares Refinement: The atomic coordinates, occupancies, and displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|) derived from the model.[13]

-

Difference Fourier Maps: After each refinement cycle, a difference map (Fₒ - Fₑ) is calculated. Peaks in this map indicate missing atoms (like hydrogens) or regions of disordered electron density, while troughs indicate atoms that are poorly placed. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Analysis of the Crystal Structure

This section presents the kind of data and analysis that would be expected from a successful structure determination of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, using data from a related structure for illustration.

Crystallographic Data and Refinement Statistics

The quality of a crystal structure is assessed by several key metrics. The following table provides an example of what a final crystallographic data table would look like.

Table 1: Illustrative Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₁H₁₁ClN₂O₂ |

| Formula weight | 238.67 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.36 Å |

| b | 10.91 Å |

| c | 11.09 Å |

| β | 106.8° |

| Volume | 920 ų |

| Z (molecules/cell) | 4 |

| Data Collection | |

| Reflections collected | 22918 |

| Independent reflections | 3892 [R(int) = 0.029] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3892 / 0 / 235 |

| Goodness-of-fit (GooF) on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.097 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.105 |

| Largest diff. peak/hole | 0.30 / -0.24 e·Å⁻³ |

Note: Data is illustrative and adapted from a similar structure for exemplary purposes.[9]

-

Trustworthiness Insight: The R₁ value is a measure of the agreement between the model and the data (lower is better, <5% is excellent for small molecules). The Goodness-of-Fit (GooF) should be close to 1.0 for a good model.[11]

Molecular Geometry

The analysis reveals the precise bond lengths, angles, and torsion angles, confirming the expected chemical connectivity and revealing the molecule's preferred conformation in the solid state. The indole ring system is expected to be essentially planar.[1]

Table 2: Selected Geometric Parameters (Å, °).

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cl—C(4) | 1.74 |

| N(1)—C(7a) | 1.38 |

| N(2)—C(2) | 1.35 |

| C(3)—C(11) | 1.45 |

| C(11)=O(1) | 1.22 |

| C(4)-C(5)-C(6) | 120.5° |

| N(1)-C(2)-N(2) | 110.2° |

Note: Values are hypothetical but chemically reasonable.

Supramolecular Assembly and Hydrogen Bonding

The true power of crystallography lies in elucidating how molecules interact. For this structure, the primary interactions are expected to be strong hydrogen bonds involving the amino group and the carbonyl oxygen.

-

Expert Insight: The amino group (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester is an excellent acceptor.[14] It is highly probable that these groups will interact to form centrosymmetric dimers, a common and stabilizing motif in crystal engineering.[15] The chloro-substituent may also engage in weaker C-H···Cl or Cl···π interactions.

Caption: Schematic of the expected N-H···O hydrogen-bonded dimer motif.

In such a dimer, two molecules are linked by a pair of N—H···O hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. This strong, directional interaction would be the primary driver of the crystal packing.

Conclusion

This technical guide provides a rigorous and authoritative framework for the complete crystal structure analysis of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. By following the detailed protocols for synthesis, crystallization, data collection, and computational refinement, researchers can obtain a definitive three-dimensional model of the molecule. The subsequent analysis of this model, focusing on both intramolecular geometry and intermolecular interactions, will yield critical insights into the solid-state behavior and structure-activity relationships of this important heterocyclic scaffold, directly supporting advanced research and drug development efforts.

References

- Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

-

Scribd. Crystal Structure Refinement - TUTORIAL. [Link]

-

Czabany, I., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

-

Oxford Academic. 13 Refinement of crystal structures. International Union of Crystallography. [Link]

-

National Institutes of Health (NIH). (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

-

CrystalMaker Software. (2023). CrystalDiffract 7: Rietveld Refinement. YouTube. [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

MIT OpenCourseWare. Crystal Structure Refinement. MIT Department of Chemistry. [Link]

-

National Institutes of Health (NIH). (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]

-

MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Chemical Crystallography, University of Glasgow. (2011). Crystals User Guide - Chapter 8: Refinement. [Link]

-

ResearchGate. Hydrogen Bonding and Indoles. [Link]

-

SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Portland Press. (2021). A beginner’s guide to X-ray data processing. The Biochemist. [Link]

-

National Institutes of Health (NIH). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]

-

National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. [Link]

-

ResearchGate. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]

-

MDPI. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

National Institutes of Health (NIH). Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. PubChem. [Link]

-

National Institutes of Health (NIH). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

An-Najah National University. Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate. [Link]

-

International Union of Crystallography. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Universal Biologicals. Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. [Link]

-

National Institutes of Health (NIH). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 3. pulstec.net [pulstec.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. scribd.com [scribd.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Chemical Crystallography [xtl.ox.ac.uk]

- 14. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Abstract

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-aminoindole scaffold is a recognized privileged structure, known to be a key component in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, safety considerations, and a representative synthetic workflow for this compound, designed to equip researchers with the technical knowledge required for its effective application.

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is registered under CAS number 1126602-44-5.[][4][5] Its molecular structure combines an indole core, a chlorine substituent at the 4-position, an amino group at the 2-position, and an ethyl carboxylate group at the 3-position. These functional groups dictate its chemical behavior and potential for further synthetic elaboration.

Caption: Molecular structure of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1126602-44-5 | [][4] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [][4] |

| Molecular Weight | 238.67 g/mol | [][4] |

| IUPAC Name | ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | N/A |

| Melting Point | 140-142 °C | [] |

| Boiling Point | 430.7 ± 40.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [] |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N | [] |

| InChI Key | XWXPPYLRQKXNGM-UHFFFAOYSA-N | [] |

Solubility and Stability: While specific quantitative solubility data is not widely published, compounds of this class are typically soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in water.

For optimal shelf life, the compound should be stored at 2°C - 8°C in a tightly sealed container to prevent degradation.[4] The indole nucleus, particularly with an amino substituent, can be sensitive to strong oxidizing agents and light over prolonged periods.

Chemical Reactivity and Synthetic Insights

The synthetic utility of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate stems from the reactivity of its constituent functional groups.

-

The 2-Amino Group: This primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. Its reactivity is crucial for building more complex molecular architectures, a common strategy in drug discovery programs.[1] The presence of two adjacent hydrogen bond donors (the N-H bonds) makes the 2-aminoindole moiety an attractive pharmacophore for interacting with protein targets.[1]

-

The Indole Ring: The indole nucleus is an electron-rich aromatic system. While the electron-withdrawing carboxylate group at C3 deactivates the pyrrole ring slightly, the powerful electron-donating amino group at C2 maintains high electron density, making the ring susceptible to certain electrophilic substitutions.

-

The Ethyl Carboxylate Group: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. However, the 2-aminoindole system can exhibit unusual reactivity under these conditions. For instance, attempts to hydrolyze similar esters have sometimes led to ring-opening or rearrangement products rather than the desired carboxylic acid, a critical consideration for synthetic planning.[2] The ester can also be converted to an amide via aminolysis.

Synthetic Context: The synthesis of 2-aminoindole-3-carboxylates often involves a reductive cyclization of a precursor molecule. A widely adopted and efficient method is the reaction of a substituted 2-halonitrobenzene with a cyanoacetate derivative, followed by reduction of the nitro group which initiates an intramolecular cyclization onto the nitrile.[1][6] This powerful one-pot or two-step sequence provides a direct entry to this valuable heterocyclic core.

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 4. biosynth.com [biosynth.com]

- 5. ethyl 2-amino-4-chloro-1H-indole-3-carboxylate – Ascendex Scientific, LLC [ascendexllc.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Japp-Klingemann Reaction: A Technical Guide to the Synthesis of Substituted Indoles for Pharmaceutical Research

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Japp-Klingemann reaction, a classic yet powerful tool in organic synthesis, provides a reliable and versatile route to substituted arylhydrazones, which are key precursors for the celebrated Fischer indole synthesis. This technical guide offers an in-depth exploration of the Japp-Klingemann reaction's mechanism for preparing substituted indoles, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the reaction's mechanistic intricacies, explore the influence of electronic and steric factors, provide detailed experimental protocols, and offer field-proven insights into troubleshooting and optimization.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, present in a vast array of therapeutic agents, from the anti-migraine drug Sumatriptan to various anti-cancer and anti-viral agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a multitude of biological targets. Consequently, robust and adaptable synthetic methodologies for accessing functionally diverse indoles are of paramount importance.

The sequential Japp-Klingemann and Fischer indole synthesis offers a highly effective strategy for the construction of the indole nucleus from simple precursors: an aniline and a β-keto ester or acid.[1] This two-stage process allows for the strategic introduction of substituents onto both the carbocyclic and pyrrolic rings of the final indole product, providing a powerful platform for structure-activity relationship (SAR) studies in drug development.

The Core Mechanism: A Stepwise Deconstruction

The overall transformation begins with the Japp-Klingemann reaction to form a stable arylhydrazone intermediate. This hydrazone is then subjected to acidic conditions to induce the Fischer indole synthesis.

Part I: The Japp-Klingemann Reaction - Formation of the Hydrazone

The Japp-Klingemann reaction is the acid- or base-catalyzed reaction of an aryl diazonium salt with a β-dicarbonyl compound (typically a β-keto ester or β-keto acid) to yield an arylhydrazone.[2][3] The reaction proceeds through a well-defined sequence of steps, each with its own set of critical parameters.

The mechanism can be broken down into four key stages:

-

Diazotization of the Arylamine: The synthesis commences with the conversion of a substituted aniline to its corresponding aryl diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

-

Formation of the Enolate: The active methylene compound, a β-keto ester, is deprotonated by a base (commonly sodium acetate) to form a nucleophilic enolate. The pH is critical here; it must be high enough to generate a sufficient concentration of the enolate but not so high as to cause decomposition of the diazonium salt.[4]

-

Azo Coupling: The enolate then performs a nucleophilic attack on the terminal nitrogen of the electrophilic diazonium salt. This coupling reaction forms an intermediate azo compound. In some cases, these azo intermediates have been isolated, but they are typically transient.[2][3]

-

Hydrolysis and Decarboxylation/Deacylation: The azo intermediate undergoes base- or acid-catalyzed hydrolysis. This leads to the cleavage of one of the activating acyl or carboxyl groups. For a β-keto ester, this results in the loss of the ester group (as a carboxylate) and the formation of the final, stable arylhydrazone.[3][5]

Part II: The Fischer Indole Synthesis - Ring Closure to the Indole

The arylhydrazone product from the Japp-Klingemann reaction is the direct precursor for the Fischer indole synthesis. This acid-catalyzed cyclization is a powerful method for forming the indole ring.[6]

The mechanism is as follows:

-

Tautomerization: The hydrazone tautomerizes to its enamine form under acidic conditions.

-

-Sigmatropic Rearrangement: A key-sigmatropic rearrangement (akin to a Claisen rearrangement) occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the benzene ring, leading to a di-imine intermediate.[6]

-

Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon results in a cyclic aminal.

-

Elimination of Ammonia: Finally, under the acidic conditions, a molecule of ammonia is eliminated, and the indole ring is formed with the restoration of aromaticity.

Field-Proven Insights: Substituent Effects and Regioselectivity

The success and outcome of the Japp-Klingemann/Fischer indole synthesis are heavily influenced by the electronic nature of the substituents on both the aniline and the β-dicarbonyl compound.

Effects of Substituents on the Aryl Diazonium Salt

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, or halides on the aniline precursor increase the electrophilicity of the resulting diazonium salt. This generally leads to a faster and more efficient azo coupling reaction. However, highly electron-deficient anilines can also be less nucleophilic, potentially requiring harsher conditions for other transformations.[7][8]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ decrease the electrophilicity of the diazonium salt, which can slow down the coupling reaction. This may result in lower yields or the need for longer reaction times or slightly elevated temperatures. Furthermore, anilines with strong EDGs are more susceptible to side reactions like oxidation, which can lead to the formation of tarry byproducts.[4]

Regioselectivity in the Fischer Indole Synthesis

When an unsymmetrical ketone is used to generate the hydrazone, the Fischer indole synthesis can yield two possible regioisomeric indoles. The regiochemical outcome is dictated by the direction of the initial enamine tautomerization.

-

Steric Effects: Generally, the proton is removed from the less sterically hindered α-carbon to form the more stable enamine, leading to the indole with the larger substituent at the 3-position.

-

Electronic Effects: The choice of acid catalyst can significantly influence the regioselectivity. Stronger acids and higher temperatures tend to favor the thermodynamically more stable indole product. Computational studies have shown that electron-withdrawing groups on the ketone can disfavor certain rearrangement pathways, leading to high regioselectivity.[6][9] For example, in the synthesis of a selective androgen receptor modulator, an electron-withdrawing phthalimide substituent directed the cyclization to a single regioisomer.[6][9]

| Starting Aniline | Substituent (R) on β-Keto Ester | Resulting Indole | Typical Yield (%) | Reference |

| Aniline | -CH₃ | 2-Methylindole | ~75% | [10] |

| p-Toluidine | -CH₃ | 2,5-Dimethylindole | ~80% | [10] |

| p-Anisidine | -CH₂CH₂N(CH₃)₂ | 5-Methoxy-3-(2-(dimethylamino)ethyl)indole | ~70% | [11] |

| 4-Amino-2-chlorobenzoic acid | -CH₃ | 6-Chloro-1H-indole-5-carboxylic acid | ~65-70% | [12] |

| 2,6-Dinitroaniline | -CH₃ | 4,6-Dinitro-2-methylindole | Low, side products observed | [13] |

Table 1: Representative yields for the synthesis of substituted indoles via the Japp-Klingemann/Fischer indole pathway, demonstrating the impact of substituents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted indoles.

General Experimental Workflow

Protocol 1: Synthesis of Ethyl 2-(Phenylhydrazono)propanoate

This protocol details the Japp-Klingemann reaction to form a common hydrazone intermediate.

-

Part A: Diazotization of Aniline

-

In a 250 mL flask, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous, vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C. Use this solution immediately in the next step.

-

-

Part B: Coupling Reaction

-

In a separate 1 L beaker, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (41 g, 0.3 mol) in ethanol (100 mL) and water (100 mL).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. A yellow precipitate of the phenylhydrazone will form.

-

Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

-

Part C: Work-up and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-(phenylhydrazono)propanoate.

-

Protocol 2: Synthesis of Sumatriptan Precursor via Japp-Klingemann/Fischer Indole Synthesis[12]

This protocol illustrates the application of the methodology in the synthesis of a key intermediate for the anti-migraine drug Sumatriptan.

-

Part A: Japp-Klingemann Reaction

-

Prepare the diazonium salt of N,N-dimethyl-2-(4-amino-N-methylphenylsulfonamido)ethan-1-amine as per standard diazotization procedures at 0-5 °C.

-

In a separate flask, dissolve ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate in an appropriate solvent and cool to 0-5 °C.

-

Add the cold diazonium salt solution to the β-keto ester solution, followed by sodium acetate. The pH should be maintained between 3-4.

-

Allow the reaction to warm to 50 °C for 30 minutes.

-

The resulting hydrazone is extracted with dichloromethane and used in the next step without further purification. A reported yield for this step is 72%.[11]

-

-

Part B: Fischer Indole Synthesis

-

Dissolve the crude hydrazone from Part A in glacial acetic acid.

-

Saturate the solution with gaseous HCl at room temperature and stir for several hours.

-

The reaction mixture is then worked up to isolate the indole-2-carboxylate product.

-

Subsequent hydrolysis and decarboxylation (e.g., by heating in quinoline with copper powder) yields Sumatriptan.[11]

-

Troubleshooting and Self-Validation

Despite its reliability, the Japp-Klingemann reaction can present challenges. A self-validating protocol requires an understanding of potential failure modes.

-

Low or No Yield:

-

Cause: Incomplete diazotization or decomposition of the diazonium salt. These salts are notoriously unstable.

-

Solution: Strictly maintain the temperature between 0-5 °C during diazotization and use the diazonium salt solution immediately. Ensure adequate acidity (2.5-3 equivalents of acid) for complete diazotization.[4]

-

Cause: Incorrect pH during coupling.

-

Solution: The coupling reaction requires a buffered, slightly acidic to neutral pH to facilitate enolate formation without rapidly decomposing the diazonium salt. Sodium acetate is an effective buffer.[4]

-

-

Formation of Tarry Byproducts:

-

Cause: Decomposition of unreacted diazonium salt to form phenols and other colored impurities. Self-coupling of the diazonium salt can also occur.

-

Solution: Add the diazonium salt solution slowly to the solution of the β-dicarbonyl compound. This ensures that the diazonium salt reacts as it is added, minimizing its concentration in the reaction mixture.[4]

-

-

Unusual Side Products:

-

In some cases, unexpected side reactions can occur. For instance, in the reaction of diazotized 2,6-dinitroaniline in aqueous HCl, a mixture of the expected 2,6-dinitrophenylhydrazone and an unexpected 2-chloro-6-nitrophenylhydrazone was formed. This was attributed to a Sandmeyer-like dediazoniation reaction.[13] This highlights the importance of careful reaction condition control and thorough characterization of products.

-

Conclusion

The Japp-Klingemann reaction, when coupled with the Fischer indole synthesis, remains a highly relevant and powerful strategy for the synthesis of substituted indoles in the context of drug discovery and development. Its operational simplicity, use of readily available starting materials, and the ability to systematically vary substituents make it an invaluable tool for medicinal chemists. By understanding the core mechanisms, the influence of electronic and steric effects, and potential pitfalls, researchers can effectively leverage this reaction to construct complex indole libraries and accelerate the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical insights necessary to confidently apply the Japp-Klingemann indole synthesis in a research setting.

References

Sources

- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Japp klingemann reaction | PPTX [slideshare.net]

Initial Biological Screening of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial biological screening of the novel compound, Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds. This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the cytotoxic, antimicrobial, and potential mechanistic activities of this specific indole derivative. The protocols herein are presented with the underlying scientific rationale to empower researchers in making informed decisions during the early stages of drug discovery. Our approach emphasizes a self-validating system of assays, from broad phenotypic screens to more targeted secondary assays, ensuring the generation of robust and reliable data.

Introduction: The Rationale for Screening an Indole Derivative

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of neurotransmitters like serotonin, the anti-inflammatory drug indomethacin, and numerous anti-cancer agents. Its unique electronic properties and ability to participate in various biological interactions make any novel indole derivative a compelling candidate for biological screening. Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, with its specific substitution pattern, presents a unique chemical entity whose biological potential is yet to be unlocked.

Our screening strategy is designed to be both broad and deep, starting with a fundamental assessment of safety and general bioactivity, and then progressing to more specific, hypothesis-driven assays. This phased approach is crucial for resource management and for building a comprehensive biological profile of the compound.

Pre-Screening Compound Characterization

Before initiating biological assays, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility.

-

Purity Assessment: The purity of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for biological screening.

-

Solubility Determination: The solubility of the compound in aqueous buffers and common organic solvents (e.g., DMSO) must be established. This information is critical for preparing stock solutions and ensuring the compound remains in solution during assays.

-

Chemical Stability: A preliminary assessment of the compound's stability in the chosen solvent and under assay conditions (e.g., temperature, pH) is recommended to avoid false-negative results due to compound degradation.

Tier 1: Primary Screening - A Broad Net for Bioactivity

The initial tier of screening aims to identify any general biological effects of the compound. This stage is critical for establishing a foundational understanding of its safety profile and potential therapeutic areas.

Cytotoxicity Profiling

Cytotoxicity is a fundamental parameter that gauges a compound's potential to cause cell damage or death.[1] This is a critical initial screen to determine the concentration range for subsequent cell-based assays and to identify any potential as an anti-cancer agent.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media.[2][3]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate and treat the cells for 24 and 48 hours.[2][3]

-

MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[2]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values and analyze the dose-response curves.[2][3]

| Cell Line | Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | IC₅₀ (µM) |

| HeLa | 1 | 98.2 ± 3.1 | 95.6 ± 4.2 | >100 |

| 10 | 85.7 ± 5.5 | 78.9 ± 6.3 | ||

| 100 | 45.3 ± 4.8 | 30.1 ± 3.9 | ||

| MCF-7 | 1 | 99.1 ± 2.8 | 97.4 ± 3.5 | >100 |

| 10 | 88.4 ± 6.1 | 82.3 ± 5.7 | ||

| 100 | 52.1 ± 5.2 | 41.5 ± 4.8 | ||

| HEK293 | 1 | 99.5 ± 2.5 | 98.7 ± 2.9 | >100 |

| 10 | 96.2 ± 3.3 | 94.8 ± 4.1 | ||

| 100 | 89.7 ± 4.0 | 85.6 ± 5.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

Given the prevalence of antimicrobial properties among natural and synthetic compounds, a primary screen for antibacterial and antifungal activity is a prudent step. High-throughput screening (HTS) can be employed to rapidly assess large libraries of compounds for potential antimicrobial agents.[4]

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Compound Dilution: Prepare serial dilutions of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Tier 2: Secondary Screening - Delving into Mechanisms

Compounds that exhibit interesting activity in the primary screens ("hits") are advanced to secondary screening. This tier aims to elucidate the potential mechanism of action. The choice of secondary assays should be guided by the primary screening results and the chemical structure of the compound. Given that indole derivatives are known to interact with a wide range of enzymes and receptors, the following assays are logical starting points.[5]

Enzyme Inhibition Assays

Indole-based compounds have demonstrated inhibitory activity against various enzymes, including kinases and metabolic enzymes.[5]

-

Assay Principle: Utilize a luminescence-based kinase assay that quantifies ATP levels, providing a direct measure of kinase activity.

-

Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate assay buffer.

-

Compound Addition: Add varying concentrations of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate to the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: After incubation, add a detection reagent that measures the amount of ATP remaining in the well. A decrease in signal indicates kinase inhibition.

-

Data Analysis: Calculate the IC₅₀ value for the compound against the target kinase.

Receptor Binding Assays

Receptor-ligand binding assays are powerful tools in drug discovery to identify compounds that interact with specific receptors.[6] These assays are crucial for understanding the pharmacological profile of a compound.[7]

-

Receptor Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

Early ADME/Tox Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in the early stages of drug discovery to identify potential liabilities.[8][9] In vitro ADME assays provide valuable data to guide lead optimization.[10][11]

Metabolic Stability

-

Microsomal Stability Assay: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in liver microsomes.[11]

-

Hepatocyte Stability Assay: Provides a more comprehensive assessment of metabolic stability by using intact liver cells.[8]

Permeability

-

Caco-2 Permeability Assay: This cell-based assay is widely used to predict intestinal absorption of orally administered drugs.[8]

Data Interpretation and Hit Prioritization

The analysis of high-throughput screening data requires robust statistical methods to identify true "hits" while minimizing false positives and negatives.[12][13] A "hit" is generally defined as a compound that shows a significant effect in a primary assay. The criteria for hit selection should be established before screening begins.

For hit prioritization, consider the following:

-

Potency: The concentration at which the compound elicits a response (e.g., IC₅₀, MIC).

-

Selectivity: The compound's activity against the target of interest versus off-target effects.

-

Structure-Activity Relationship (SAR): Initial insights into how chemical modifications affect biological activity.

-

ADME Properties: Favorable early ADME data increases the likelihood of a compound's success in later development stages.

Visualizing the Screening Workflow

A clear visualization of the screening cascade is essential for planning and communication.

Caption: A streamlined workflow for the initial biological screening of a novel compound.

Conclusion

The initial biological screening of a novel compound like Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a critical and multifaceted process. By employing a strategic, tiered approach as outlined in this guide, researchers can efficiently and effectively profile the biological activities of new chemical entities. This systematic process, grounded in sound scientific principles and robust experimental design, is fundamental to the successful identification of promising lead compounds for further drug development.

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

- Williams, M. (2009). The role of receptor binding in drug discovery. In Receptor Binding Techniques (pp. 1-24). Humana Press.

-

European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

- Snyder, S. H. (2017). Receptor Binding Assays and Drug Discovery. The Journal of Neuroscience, 37(42), 10035-10040.

-

Admescope. (n.d.). Early in vitro ADME. Retrieved from [Link]

- Boutros, M., Heigwer, F., & Laufer, C. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(21), e143.

-

News-Medical. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. SLAS Discovery, 28(4), 169-183.

-

International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

- Casey, W. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 11(7), 643-646.

-

Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

- Kocić, D., Vukić, M., & Brborić, J. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 16(10), 785-799.

-

Genedata. (2025, August 9). Comprehensive analysis of high-throughput screening data. Retrieved from [Link]

Sources

- 1. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. criver.com [criver.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to 4-Chloroindole Derivatives: A Comprehensive Review of Core Methodologies

Abstract

The 4-chloroindole scaffold is a privileged motif in medicinal chemistry and materials science, imparting unique electronic and lipophilic properties to a diverse array of bioactive molecules and functional materials. This in-depth technical guide provides a comprehensive literature review of the principal synthetic strategies for accessing 4-chloroindole derivatives. Eschewing a rigid template, this document is structured to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of the core synthetic methodologies. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering expert insights into experimental choices and their causal relationships. This guide will cover the venerable Fischer indole synthesis, the versatile Larock indole synthesis, and the burgeoning field of direct C-H activation, providing detailed, step-by-step protocols for key transformations. Quantitative data is summarized in comparative tables, and complex reaction pathways are elucidated with clear, concise diagrams.

Introduction: The Significance of the 4-Chloroindole Moiety

The indole nucleus is a cornerstone of heterocyclic chemistry, prevalent in a vast number of natural products and pharmaceuticals.[1] The introduction of a chlorine atom at the 4-position of the indole ring profoundly influences the molecule's physicochemical properties, often enhancing its biological activity.[2] 4-Chloroindole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and antibiofilm properties.[3][4] Furthermore, the chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent plant hormone, highlighting the diverse roles of this structural motif in nature.[5][6] The synthetic accessibility of 4-chloroindoles is therefore a critical aspect of modern drug discovery and agrochemical research. This guide will provide a critical analysis of the most reliable and innovative methods for their synthesis.

Classical Approaches: The Enduring Legacy of the Fischer Indole Synthesis

First reported in 1883 by Emil Fischer, the Fischer indole synthesis remains a cornerstone for the construction of the indole core.[7][8] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[8]

Mechanism and Strategic Considerations

The generally accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of a (4-chlorophenyl)hydrazine with a suitable aldehyde or ketone to form the corresponding phenylhydrazone.[9]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[9]

-

[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[5]

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia yields the aromatic indole ring.[5][9]

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[8] The reaction often requires elevated temperatures.[11] A significant consideration is the potential for the formation of regioisomers when using unsymmetrical ketones.[7]

Diagram 1: Fischer Indole Synthesis Mechanism

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 4-Chloroindole Derivative via Fischer Indolization

This protocol provides a generalized procedure for the synthesis of a 4-chloroindole derivative from 4-chlorophenylhydrazine and a suitable ketone.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Ketone (e.g., cyclohexanone)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water and ethanol.

-

Add sodium acetate (1.1 eq) and the desired ketone (1.05 eq).

-

Stir the mixture at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting materials.

-

The precipitated hydrazone can be collected by filtration, washed with cold ethanol, and dried.

-

-

Indolization:

-

To a clean, dry round-bottom flask equipped with a reflux condenser, add the dried hydrazone (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) until pH 7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Modern Palladium-Catalyzed Approaches: The Larock Indole Synthesis

The Larock indole synthesis, developed by Richard C. Larock, is a powerful and versatile palladium-catalyzed heteroannulation reaction for the synthesis of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[12][13] This method offers milder reaction conditions compared to the Fischer indole synthesis and exhibits a broad substrate scope.[12][14]

Mechanism and Key Parameters

The catalytic cycle of the Larock indole synthesis is generally understood to involve the following steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-haloaniline (e.g., o-chloro- or o-iodoaniline) to form a Pd(II) species.[10][13]

-

Alkyne Insertion: The internal alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is often regioselective, with the bulkier substituent on the alkyne typically orienting itself away from the aryl group.[10][14]

-

Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium intermediate in an intramolecular fashion, leading to a six-membered palladacycle.[13]

-

Reductive Elimination: Reductive elimination from the palladacycle regenerates the Pd(0) catalyst and furnishes the 2,3-disubstituted indole product.[14]

The choice of palladium precursor, ligand, base, and solvent are critical for the success of the reaction, especially when using less reactive o-chloroanilines.[12] Bulky phosphine ligands are often employed to facilitate the oxidative addition step.[14]

Diagram 2: Larock Indole Synthesis Catalytic Cycle

Caption: The catalytic cycle of the Larock indole synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted 4-Chloroindole

This protocol outlines a general procedure for the Larock indole synthesis using an o-chloroaniline derivative.

Materials:

-

Substituted o-chloroaniline

-

Internal alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-